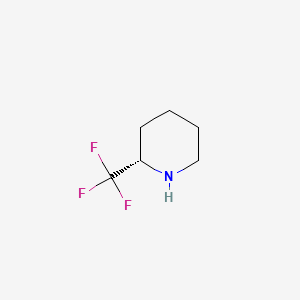

(S)-2-(Trifluoromethyl)piperidine

描述

The Role and Impact of Trifluoromethyl Groups in Chemical Design

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in modern drug design. mdpi.comhovione.com The CF3 group possesses unique electronic properties and steric bulk that can profoundly influence a molecule's physicochemical characteristics. mdpi.combohrium.com Key impacts of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and thereby increasing the half-life of a drug. mdpi.combeijingyuji.com

Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a compound, which can improve its ability to permeate cell membranes and enhance bioavailability. mdpi.combeijingyuji.com

Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine (B6355638) ring. This can be crucial for optimizing interactions with biological targets.

Improved Binding Affinity: The CF3 group can participate in favorable interactions within the binding pockets of enzymes and receptors, often leading to increased potency and selectivity. beijingyuji.com

Importance of Stereochemistry in the Context of Piperidine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of piperidine derivatives. ontosight.aicdnsciencepub.com The introduction of a substituent on the piperidine ring can create one or more chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit vastly different pharmacological profiles, with one isomer often being significantly more active or having a different biological effect than the others. thieme-connect.com Therefore, the ability to synthesize stereochemically pure piperidine derivatives is of paramount importance in medicinal chemistry. thieme-connect.comwikipedia.org

Rationale for Research Focus on (S)-2-(Trifluoromethyl)piperidine

The convergence of the beneficial properties of the piperidine scaffold, the trifluoromethyl group, and stereochemical control provides a strong rationale for the focused research on this compound. This specific enantiomer combines the structural features of a key heterocyclic core with the advantageous attributes of trifluoromethylation. The synthesis of this and other chiral 2-trifluoromethylpiperidine derivatives has been an area of active investigation, with various synthetic strategies being developed to achieve high enantiomeric purity. mdpi.comresearchgate.netacs.org The development of catalytic enantioselective methods is particularly sought after to efficiently produce these valuable building blocks for drug discovery and development. mdpi.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10F3N |

| Molecular Weight | 153.15 g/mol |

| CAS Number | 154727-51-2 |

| Form | Liquid |

| Density | 1.161 g/mL at 25 °C |

| Refractive Index | n20/D 1.391 |

| Optical Activity | [α]22/D -14.4°, c = 0.5% in methanol |

This data is compiled from publicly available sources. sigmaaldrich.com

属性

IUPAC Name |

(2S)-2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654841 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154727-51-2 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154727-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Trifluoromethyl Piperidine and Its Analogs

Stereoselective and Asymmetric Synthesis of (S)-2-(Trifluoromethyl)piperidine

The creation of the chiral center at the C2 position of the piperidine (B6355638) ring with a trifluoromethyl substituent presents a considerable synthetic challenge. Various methodologies have been developed to achieve high levels of stereocontrol, which can be broadly categorized into catalytic asymmetric hydrogenations, the use of chiral auxiliaries, synthesis from enantiopure precursors, and resolution techniques.

Catalytic Asymmetric Hydrogenation Approaches to Trifluoromethylated Piperidines

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for establishing stereocenters. This approach typically involves the reduction of a prochiral precursor, such as a trifluoromethyl-substituted pyridine (B92270) or a related enamine, using a chiral catalyst.

Iridium-based catalysts have emerged as powerful tools for the enantioselective hydrogenation of N-heteroaromatics. An efficient method for the synthesis of chiral trifluoromethyl-substituted piperidines involves the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium (B92312) hydrochlorides. rsc.orgrsc.org The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring towards hydrogenation. rsc.orgrsc.org This methodology has been shown to generate up to three stereogenic centers in a single step with enantiomeric excesses (ee) reaching up to 90%. rsc.orgrsc.org

Researchers have developed air-stable and phosphine-free iridium catalysts that demonstrate high enantioselectivity in the hydrogenation of quinoline (B57606) derivatives, a related class of N-heterocycles. nih.gov The use of specific ligands, such as monodentate spiro phosphoramidites, has been crucial in achieving high enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of cyclic enamines. organic-chemistry.org Furthermore, the addition of iodine as an additive has been found to be beneficial in these transformations. organic-chemistry.org

Rhodium catalysts have also been employed in the asymmetric synthesis of chiral piperidines. A notable rhodium-catalyzed reductive transamination reaction allows for the preparation of various chiral piperidines, including fluorinated analogs, from simple pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method avoids the need for a chiral catalyst or hydrogen gas by using a chiral primary amine under reducing conditions. dicp.ac.cn While rhodium-based catalysts have been successful in the asymmetric hydrogenation of olefins with trifluoromethyl substituents, these often require an additional coordinating group on the olefin. dicp.ac.cn

Strategies Utilizing Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. thieme-connect.comgoogle.com This strategy has been applied to the synthesis of substituted piperidines. For instance, N-tert-butanesulfinyl imines, derived from a chiral auxiliary, have been used in the asymmetric synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The diastereoselective addition of nucleophiles to these chiral imines allows for the construction of stereocenters that can be subsequently elaborated into the piperidine ring. usm.edu

Organocatalysis, the use of small organic molecules as catalysts, offers a powerful alternative to metal-based catalysis. google.com Organocatalytic methods, such as those employing chiral secondary amines or thioureas, have been developed for the asymmetric synthesis of trifluoromethylated pyrrolidines, which are structurally related to piperidines. acs.orgresearchgate.net These strategies often involve cascade reactions, such as Michael addition/reductive cyclization sequences, to rapidly build molecular complexity from simple starting materials. acs.org

Synthesis from Enantiopure Precursors (e.g., Amino Ketals, Prolinol Derivatives)

The synthesis of this compound can also be achieved by starting with readily available enantiopure building blocks. A comprehensive review highlights the synthesis of α-trifluoromethyl monocyclic piperidinic derivatives from various precursors, including prolinol derivatives through ring expansion. nih.gov

One notable strategy involves the stereoselective rearrangement of (trifluoromethyl)prolinols to produce enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net This ring expansion proceeds via an aziridinium (B1262131) intermediate, and the ring-opening is both regio- and diastereoselective. researchgate.net Another approach utilizes an intramolecular Mannich-type reaction of a homochiral α-trifluoromethyl-β-amino ketal. researchgate.net This key step allows for the synthesis of highly enantioenriched α'-(trifluoromethyl)pipecolic acids, which are valuable precursors to trifluoromethylated piperidines. researchgate.net

Resolution-Based Synthetic Protocols for this compound

Resolution-based methods involve the separation of a racemic mixture of a chiral compound into its individual enantiomers. While often less efficient than asymmetric synthesis, resolution can be a practical approach. Chiral derivatizing agents, such as Mosher's acid chloride ((S)-(+)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride), can be used to convert a racemic mixture of a piperidine derivative into a mixture of diastereomers. nih.gov These diastereomers can then be separated by techniques like chromatography, and subsequent removal of the chiral auxiliary yields the enantiomerically pure piperidine.

Approaches from Precursor Ring Systems

Synthesis of this compound from Pipecolic Acid Derivatives

One of the earliest reported syntheses of 2-(trifluoromethyl)piperidine (B127925) involved the direct fluorination of pipecolic acid. In 1962, it was demonstrated that treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (B91410) (HF) at elevated temperatures could yield the desired product, albeit in a low yield of 9.6%. mdpi.com More recent advancements have improved upon this method. For instance, using a mixed solvent system of trichloromethane and anhydrous hydrofluoric acid with sulfur tetrafluoride at 65°C for 3 hours has been shown to produce 2-(trifluoromethyl)piperidine with a significantly higher yield of 54.5%. google.com

| Starting Material | Reagents | Conditions | Yield | Reference |

| Sodium salt of pipecolic acid | SF₄, HF | 120°C | 9.6% | mdpi.com |

| Pipecolic Acid | SF₄, trichloromethane, anhydrous HF | 65°C, 3h | 54.5% | google.com |

Reductive Transformations of Trifluoromethylated Pyridines and Pyridinones

The catalytic hydrogenation of commercially available 2-(trifluoromethyl)pyridine (B1195222) presents a direct route to the racemic piperidine derivative. mdpi.com Various noble metal catalysts, including palladium, platinum, and rhodium, have been employed for this transformation. mdpi.com The efficiency of these reductions can be influenced by the catalyst choice and reaction conditions.

For the asymmetric synthesis of this compound, enantioselective hydrogenation of trifluoromethyl-substituted pyridinium salts has been developed. rsc.org Using an iridium catalyst with a chiral phosphine (B1218219) ligand, such as (R)-DifluorPhos, allows for the highly enantioselective reduction of pyridinium hydrochlorides to the corresponding piperidines with good yields and high enantiomeric excess (ee). rsc.org This method has been successfully applied to a range of substituted trifluoromethylpyridines, demonstrating its versatility in generating polysubstituted chiral piperidines. rsc.orgrsc.org

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess | Reference |

| 2-(Trifluoromethyl)pyridine | Pd, Pt, or Rh | Hydrogenation | - | Racemic | mdpi.com |

| 3-(Trifluoromethyl)pyridinium hydrochloride | [Ir(COD)Cl]₂/(R)-DifluorPhos | H₂ (800 psi), 25°C | up to 90% | up to 90% ee | rsc.org |

Ring Expansion Reactions of Smaller N-Heterocycles

The synthesis of this compound and its analogs can be achieved through the ring expansion of smaller nitrogen-containing heterocycles, most notably proline derivatives. nih.gov This strategy often involves the formation of an aziridinium ion intermediate from a (trifluoromethyl)prolinol, which is then opened by a nucleophile in a regio- and diastereoselective manner to yield the 3-substituted 2-(trifluoromethyl)piperidine. researchgate.netresearchgate.net

For example, (trifluoromethyl)prolinols, which can be synthesized from L-proline, undergo rearrangement to furnish enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net A ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate has also been reported to produce 2-substituted 2-(trifluoromethyl)pyrrolidines, highlighting the versatility of these intermediates in accessing different ring sizes. nih.govresearchgate.net

Conversion from δ-Lactams to Trifluoromethylated Piperidine Scaffolds

δ-Lactams (piperidin-2-ones) serve as valuable precursors for the synthesis of trifluoromethylated piperidines. nih.gov A key strategy involves the synthesis of a 2-trifluoromethyllactam, which can then be reduced to the corresponding piperidine. mdpi.com For instance, a ketoester can be reacted with an aniline (B41778) to form an imine, which is subsequently reduced to a δ-aminoester. Cyclization of this intermediate under basic conditions yields the trifluoromethylated lactam. mdpi.com

Recent studies have focused on the diastereoselective synthesis of fluorinated δ-lactams, providing access to a range of new medicinal building blocks. rsc.org These methods often involve multi-step sequences that allow for the introduction of various functionalities onto the lactam ring before the final reduction to the piperidine. The reduction of the lactam carbonyl group is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

Construction from Acyclic Precursors

Intramolecular Cyclization Reactions in Piperidine Ring Formation

The construction of the this compound ring from acyclic precursors is a powerful strategy that often relies on intramolecular cyclization reactions. mdpi.com These reactions create the six-membered ring in a controlled manner, often establishing the desired stereochemistry in the process.

A notable example is the intramolecular Mannich reaction. mdpi.com Starting from a trifluoromethylated amine, condensation with an aldehyde forms an imine, which is then protonated to generate an iminium ion. This intermediate undergoes a diastereoselective cyclization to produce the 2-trifluoromethylpiperidine derivative. mdpi.com The stereochemical outcome is often dictated by a chair-like transition state that minimizes steric interactions. mdpi.com

Another approach is the aza-Prins cyclization. mdpi.com A silyl-aza-Prins reaction, for instance, can be used to prepare highly functionalized 2-trifluoromethylpiperidines from vinyl silyl (B83357) trifluoromethyl amines. mdpi.com Additionally, intramolecular aza-Michael additions have been employed in the synthesis of related piperidine structures. mdpi.com These methods showcase the diversity of cyclization strategies available for constructing this important heterocyclic scaffold from linear starting materials.

Metathesis-Based Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of carbo- and heterocyclic systems, including 2-trifluoromethylpiperidine derivatives. mdpi.com This method typically involves the use of robust ruthenium-based catalysts, such as Grubbs' first and second-generation (G-I and G-II) and Hoveyda-Grubbs catalysts. mdpi.com The synthesis of trifluoromethyl-containing diene precursors is a key aspect of this strategy. acs.org For instance, imines can be allylated and subsequently subjected to RCM to yield unsaturated piperidines. mdpi.com The choice of catalyst can significantly influence the reaction yield. mdpi.com For example, N-acylated precursors have been shown to cyclize effectively to provide trifluoromethyl-substituted cyclic compounds in moderate to good yields. acs.org This methodology has proven to be a viable pathway for accessing various biologically relevant trifluoromethylated piperidine derivatives. acs.orgresearchgate.net

Intramolecular Mannich-Type Processes

The intramolecular Mannich reaction provides a diastereoselective route to 2-trifluoromethylpiperidines. mdpi.com Starting from a trifluoromethyl-containing amine, condensation with an aldehyde generates an imine, which then cyclizes under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) via an iminium intermediate. mdpi.com The diastereoselectivity of this process is often high and can be rationalized by a chair-like transition state that minimizes steric interactions. mdpi.com This strategy has been successfully employed for the asymmetric synthesis of α'- (trifluoromethyl)pipecolic acids, highlighting its utility in preparing highly enantioenriched compounds. researchgate.net

Electrophilic-Induced Cyclizations of Aminoalkenes and Aminoalkynes

Electrophilic-induced cyclization represents another effective method for constructing the piperidine ring. For example, an amino-iodo cyclization has been utilized to prepare 2-trifluoromethylpipecolic acid derivatives. mdpi.com This process can be initiated by treating an ω-unsaturated imine with iodine and a base, leading to a bicyclic intermediate that can be further transformed. mdpi.com Gold-catalyzed cyclizations of propargylic alcohols have also been developed, where the choice of gold(I) or gold(III) catalyst can direct the reaction towards different cyclic products. researchgate.net

Silyl-Aza-Prins Reactions

The silyl-aza-Prins reaction is a valuable method for preparing highly functionalized 2-trifluoromethylpiperidines. mdpi.com This reaction involves the treatment of a vinyl silyl trifluoromethyl amine with an aldehyde, such as ethyl glyoxylate, in the presence of a Lewis acid like indium trichloride (B1173362) (InCl₃). mdpi.comwordpress.com The reaction proceeds through an iminium intermediate, which undergoes intramolecular attack by the vinyl silane (B1218182) to form the piperidine ring. mdpi.com This methodology has been utilized to synthesize aza-cycles containing a trifluoromethyl group, which is known to significantly impact the lipophilicity of drug molecules. exeter.ac.uk The aza-Prins reaction is a highly efficient method for preparing saturated nitrogen-containing heterocycles. researchgate.net

Intermolecular Cycloaddition Reactions (e.g., Aza Diels-Alder)

The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful strategy for the synthesis of piperidine derivatives. wikipedia.org In this reaction, an imine acts as the dienophile, and its reactivity is often enhanced by electron-withdrawing groups or Lewis acid activation. mdpi.com For example, highly reactive imines with multiple electron-withdrawing groups can undergo aza-Diels-Alder reactions with various dienes at low temperatures to produce unsaturated piperidines in good yields. mdpi.com The reaction can also be performed with high diastereoselectivity and enantioselectivity, particularly when using optically active sulfinamides to generate sulfinimine intermediates in situ. mdpi.com

Multicomponent Reactions (e.g., Ugi-Type Reactions)

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like trifluoromethyl-substituted piperidines in a single step from three or more starting materials. preprints.org The Ugi reaction, an isocyanide-based MCR, has been successfully applied to the synthesis of piperidine derivatives. researchgate.net For instance, an imine can be reacted with an isocyanide and a carboxylic acid (like trifluoroacetic acid) to form a piperidine derivative. mdpi.com An azido-Ugi variation has also been reported, leading to the formation of tetrazole-containing piperidines. mdpi.com MCRs are highly valued in drug discovery for their ability to generate diverse molecular structures from simple building blocks. researchgate.net

Strategic Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound and its analogs. The unique properties of the CF₃ group, such as its high electronegativity and lipophilicity, can significantly enhance the biological activity and metabolic stability of a molecule. mdpi.comresearchgate.net

One common strategy involves the direct trifluoromethylation of a pre-formed piperidine ring or its precursor. For example, δ-lactams can be converted to imines, which are then treated with a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF₃) in the presence of an acid to yield α,α-disubstituted piperidines. mdpi.com Another approach involves the nucleophilic trifluoromethylation of pyridinium cations derived from tetrahydropyridines, followed by hydrogenation. researchgate.net The first synthesis of 2-(trifluoromethyl)piperidine, although low-yielding, was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄). mdpi.com

Alternatively, the trifluoromethyl group can be incorporated into one of the starting materials before the cyclization or cycloaddition reaction. This approach is evident in many of the synthetic methodologies described above, such as the intramolecular Mannich reaction starting from a trifluoromethyl amine and the aza-Diels-Alder reaction using a trifluoromethyl α,β-unsaturated ketone. mdpi.comresearchgate.net The development of novel trifluoromethyl-containing allylating reagents has also been instrumental in RCM-based syntheses. acs.orgresearchgate.net

Table of Synthetic Strategies for this compound and Analogs

| Methodology | Key Features | Starting Materials Example | Product Example |

| Metathesis-Based Cyclization | Utilizes robust ruthenium catalysts for ring-closing metathesis (RCM). mdpi.comacs.org | Allylated trifluoromethylimines. mdpi.com | Unsaturated 2-trifluoromethylpiperidines. mdpi.com |

| Intramolecular Mannich-Type | Diastereoselective cyclization via an iminium intermediate. mdpi.comresearchgate.net | Trifluoromethyl amine and an aldehyde. mdpi.com | 2-Trifluoromethylpiperidine derivatives. mdpi.com |

| Electrophilic-Induced Cyclization | Amino-iodo or gold-catalyzed cyclizations. mdpi.comresearchgate.net | ω-Unsaturated imines or propargylic alcohols. mdpi.comresearchgate.net | 2-Trifluoromethylpipecolic acid derivatives. mdpi.com |

| Silyl-Aza-Prins Reaction | Lewis acid-promoted cyclization of vinyl silyl trifluoromethyl amines. mdpi.comexeter.ac.uk | Vinyl silyl trifluoromethyl amine and an aldehyde. mdpi.com | Highly functionalized 2-trifluoromethylpiperidines. mdpi.com |

| Aza Diels-Alder Reaction | [4+2] cycloaddition of an imine dienophile and a diene. mdpi.com | Trifluoromethyl α,β-unsaturated ketone and a sulfinamide. mdpi.com | Unsaturated trifluoromethyl-piperidines. mdpi.com |

| Ugi-Type Multicomponent Reaction | One-pot synthesis from multiple components. mdpi.comresearchgate.net | Imine, isocyanide, and trifluoroacetic acid. mdpi.com | 2-(Trifluoromethyl)-2-ethylphosphonate piperidine. mdpi.com |

Direct Trifluoromethylation of Piperidine Precursors

Direct trifluoromethylation of piperidine precursors represents a highly efficient and atom-economical approach to introduce the trifluoromethyl group. These methods circumvent the need for pre-functionalized starting materials, streamlining the synthetic process.

One notable strategy involves the direct C-H trifluoromethylation of cyclic enaminones. This transition-metal-free method utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) to functionalize both electron-rich and electron-deficient cyclic enaminones at room temperature. cam.ac.ukumn.edu This approach is particularly valuable as it avoids harsh reaction conditions and provides a direct route to 3-trifluoromethylpiperidine derivatives.

Another significant advancement is the diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidines. A Michael-Mannich cascade cyclization of cyano olefins, ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) yields highly functionalized piperidines with four or five stereogenic centers. researchgate.net In this process, ammonium acetate serves as both a base and the nitrogen source for the piperidine ring.

Furthermore, α-trifluoromethyl piperidines can be synthesized from tetrahydropyridine (B1245486) derivatives. This three-step process involves the oxidation of the tetrahydropyridine to the corresponding pyridinium salt, followed by nucleophilic trifluoromethylation, and subsequent hydrogenation to yield the desired piperidine derivative. researchgate.net The trifluoromethylation step typically occurs at the less hindered position of the pyridinium intermediate with moderate to high regioselectivity. researchgate.net An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has also been developed, providing a route to chiral polysubstituted piperidines with up to 90% enantiomeric excess (ee). rsc.org

Table 1: Selected Examples of Direct Trifluoromethylation of Piperidine Precursors

| Precursor Type | Reagents and Conditions | Product | Key Features | Reference(s) |

| Cyclic Enaminones | TMSCF₃, Room Temperature | 3-Trifluoromethylpiperidine Derivatives | Transition-metal-free, mild conditions | cam.ac.ukumn.edu |

| Cyano Olefins, etc. | Michael-Mannich Cascade | Polysubstituted 2-Hydroxy-2-trifluoromethylpiperidines | Multicomponent, high diastereoselectivity | researchgate.net |

| Tetrahydropyridines | 1. Oxidation; 2. Nucleophilic CF₃ source; 3. Hydrogenation | α-Trifluoromethyl Piperidines | Step-wise, regioselective trifluoromethylation | researchgate.net |

| Trifluoromethyl Pyridinium Salts | Ir-catalyst, H₂ | Chiral Polysubstituted Piperidines | Enantioselective hydrogenation, up to 90% ee | rsc.org |

Utilization of Trifluoromethylating Reagents (e.g., Ruppert-Prakash Reagent, CF₃SO₂Na)

Specialized trifluoromethylating reagents are instrumental in the synthesis of this compound and its analogs, offering reliable and often stereoselective methods for introducing the CF₃ group.

The Ruppert-Prakash reagent (TMSCF₃) is one of the most widely used nucleophilic trifluoromethylating agents. sigmaaldrich.com It is particularly effective in the reaction with cyclic imines, which can be prepared from the corresponding δ-lactams. mdpi.com The activation of these imines under acidic conditions is necessary to achieve the formation of α,α-disubstituted piperidines in good yields. mdpi.comacs.org For instance, treatment of imines derived from δ-lactams with TMSCF₃ in the presence of trifluoroacetic acid (TFA) and potassium bifluoride (KHF₂) in acetonitrile (B52724) (MeCN) leads to the desired 2-trifluoromethylpiperidines. mdpi.com The broad applicability of the Ruppert-Prakash reagent makes it a cornerstone in the synthesis of various medicinally relevant trifluoromethylated compounds. sigmaaldrich.com

Sodium trifluoromethanesulfinate (CF₃SO₂Na) , often referred to as the Langlois reagent, serves as a convenient and easy-to-handle source of trifluoromethyl radicals. beilstein-journals.orgnih.gov It is employed in various trifluoromethylation reactions, including those involving alkenes and heterocycles. nih.gov While direct application to the synthesis of this compound from piperidine itself is less common, CF₃SO₂Na is utilized in broader strategies that can lead to trifluoromethylated piperidine scaffolds. For example, it is used in the trifluoromethylation of styrenes and other olefins, which can be precursors to more complex heterocyclic structures. nih.gov The generation of the CF₃ radical from CF₃SO₂Na can be achieved through oxidative systems, such as those involving silver(I) nitrate (B79036) and potassium persulfate or through photoredox catalysis. nih.gov

Table 2: Application of Specific Trifluoromethylating Reagents in Piperidine Synthesis

| Reagent | Substrate | Conditions | Product | Yield | Reference(s) |

| Ruppert-Prakash Reagent (TMSCF₃) | Cyclic Imines (from δ-lactams) | TFA, KHF₂, MeCN | α,α-Disubstituted Piperidines | Good | mdpi.com |

| Ruppert-Prakash Reagent (TMSCF₃) | ω-Amino Alkynes | AgF, H₂O then TMSCF₃ | 2-Trifluoromethylpiperidines | 88-92% | mdpi.com |

| CF₃SO₂Na | N-Arylcinnamamides | Ag(I), S₂O₈²⁻ | 3,4-Disubstituted Dihydroquinolin-2(1H)-ones | Not specified | beilstein-journals.org |

Approaches Involving Trifluorodiazo Derivatives

Synthetic routes utilizing trifluorodiazo derivatives provide another avenue for the construction of trifluoromethylated piperidines. These methods often involve cycloaddition or rearrangement reactions to form the heterocyclic core.

A notable example is the synthesis of dienes that serve as precursors to 2-(trifluoromethyl)-unsaturated piperidines. This is achieved through the reaction of N,N-diallyl-N-methylamine with a trifluorodiazo compound, such as 2,2,2-trifluorodiazoethane, in the presence of a copper catalyst. mdpi.com This reaction proceeds through the formation of an ylide intermediate, which then undergoes a researchgate.netnih.gov-sigmatropic rearrangement to yield the dienic derivative. Subsequent ring-closing metathesis of this diene provides the unsaturated piperidine. mdpi.com

This approach highlights the utility of trifluorodiazo compounds in generating key intermediates for the synthesis of complex trifluoromethylated heterocycles. The ability to construct the piperidine ring with the trifluoromethyl group already incorporated offers a strategic advantage in multistep syntheses.

Table 3: Synthesis of Piperidine Precursors from Trifluorodiazo Derivatives

| Reactants | Catalyst | Intermediate | Product | Key Transformation | Reference(s) |

| N,N-Diallyl-N-methylamine, Trifluorodiazoethane | [Cu(F₃-acac)₂] | Ylide | Dienic Precursor for Unsaturated Piperidines | researchgate.netnih.gov-Sigmatropic Rearrangement | mdpi.com |

Chemical Transformations and Derivatization of the S 2 Trifluoromethyl Piperidine Scaffold

Functionalization at Various Positions of the Piperidine (B6355638) Ring

C3-Substitution of (S)-2-(Trifluoromethyl)piperidine

A prominent strategy for introducing substituents at the C3 position of the this compound ring involves a stereospecific ring expansion of chiral 2'-(trifluoromethyl)prolinols. mdpi.comnih.gov This method leverages the readily available chiral pool of L-proline to construct optically active C3-substituted piperidines. mdpi.com

The process begins with the synthesis of N-protected (S)-2'-(trifluoromethyl)prolinols. These precursors, when treated with reagents like DAST (diethylaminosulfur trifluoride) or upon activation of the hydroxyl group (e.g., using Tf₂O), form a transient aziridinium (B1262131) intermediate. mdpi.comnih.gov The presence of the electron-withdrawing trifluoromethyl group directs the regioselective attack of various nucleophiles to the C5 carbon of the original pyrrolidine (B122466) ring, leading to the formation of a six-membered piperidine ring with a substituent at the C3 position. mdpi.comacs.org This ring expansion proceeds with high diastereoselectivity and enantioselectivity, affording a range of 2,3-disubstituted piperidines. mdpi.com

A variety of nucleophiles have been successfully employed in this transformation, leading to diverse C3-functionalized products.

Table 1: C3-Substitution of this compound via Ring Expansion

| Nucleophile | Activating Reagent | Product Type | Diastereomeric Excess (de) |

|---|---|---|---|

| Alcohols | DAST, Tf₂O/NEt₃ | C3-Alkoxy | >94% |

| Amines | DAST, Tf₂O/NEt₃ | C3-Amino | >94% |

| Thiols | DAST, Tf₂O/NEt₃ | C3-Thio | >94% |

| Cuprates | Tf₂O/NEt₃ | C3-Alkyl/Aryl | >94% |

| Cyanide | Tf₂O/NEt₃ | C3-Cyano | >94% |

Data sourced from references mdpi.com.

Synthesis of Unsaturated (Trifluoromethyl)piperidines

Unsaturated piperidines containing a trifluoromethyl group are valuable intermediates, accessible through several synthetic routes, including ring-closing metathesis (RCM) and cycloaddition reactions. mdpi.comresearchgate.net

Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing cyclic olefins. uniovi.esacs.org The synthesis of unsaturated (trifluoromethyl)piperidines via RCM typically starts from acyclic diene precursors. For instance, trifluoromethyl-substituted imines can be treated with allylmagnesium bromide, followed by another allylation step, to generate suitable diene substrates. mdpi.com These dienes, when subjected to ruthenium-based catalysts like Grubbs' first-generation catalyst (G-I), undergo cyclization to yield tetrahydropyridines. mdpi.comacs.org This method allows for the formation of piperidines with unsaturation at different positions. For example, RCM of specific enynes can selectively produce C5-substituted unsaturated piperidines, while attempts to create C4-substituted analogs via this specific enyne route were noted to be unsuccessful. mdpi.com

Table 2: Synthesis of Unsaturated Piperidines via RCM

| Precursor Type | Catalyst | Product | Yield |

|---|---|---|---|

| Allylated diene (from imine 40) | Grubbs I (G-I) | 2-(Trifluoromethyl)-2-substituted tetrahydropyridine (B1245486) (42) | Good |

| Dienic derivative (45) | Copper catalyst / mdpi.comresearchgate.net-sigmatropic rearrangement | Unsaturated piperidine (46) | Not specified |

| Enyne (51) | Grubbs I (G-I) (5 mol%) | C5-substituted unsaturated piperidine (52) | 95% |

Data sourced from references mdpi.com.

Aza-Diels-Alder Reactions: [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction, provide another route to unsaturated trifluoromethyl-piperidines. mdpi.comresearchgate.net Highly reactive imines bearing electron-withdrawing groups can act as dienophiles, reacting with various dienes to form unsaturated piperidine rings. mdpi.com For example, aza-dienes generated in situ from trifluoromethyl α,β-unsaturated ketones and a sulfinamine can react with vinyl ethers to produce trifluoromethyl-piperidines with good diastereoselectivity. The use of an optically active sulfinamine can also induce high enantioselectivity. mdpi.com

Introduction of Phosphonate (B1237965) and Aminophosphonic Acid Moieties

α-Aminophosphonic acids are structural analogs of α-amino acids and are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov The introduction of a phosphonate group onto the this compound scaffold can be achieved from a cyclic imine precursor. mdpi.com

The key intermediate, a cyclic α-trifluoromethyl imine, can be synthesized from the corresponding δ-lactam. mdpi.com Treatment of this imine with diethyl phosphite (B83602) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), affords the diethyl 2-(trifluoromethyl)piperidin-2-ylphosphonate in high yield. mdpi.com

This phosphonate ester can then be readily converted into the corresponding α-aminophosphonic acid. This is typically accomplished by hydrolysis of the ester groups, for example, by treatment with trimethylbromosilane followed by the addition of aqueous methanol. To prevent the formation of an ammonium (B1175870) salt from the liberated HBr during hydrolysis, a scavenger like propylene (B89431) oxide is often added to isolate the free amino acid. mdpi.com

Table 3: Synthesis of this compound-2-aminophosphonic Acid

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Cyclic imine (13) | Diethyl phosphite, BF₃·OEt₂ | 2-(Trifluoromethyl)-2-ethylphosphonate piperidine (14) | 92% |

Data sourced from references mdpi.com.

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the piperidine ring offers a key handle for derivatization and for the implementation of protecting group strategies essential for multi-step syntheses. The choice of the N-substituent can influence the reactivity and properties of the entire molecule.

Protecting Groups: Standard amine protecting groups are widely used for the this compound scaffold to mask the nucleophilicity and basicity of the nitrogen during subsequent chemical transformations. Common choices include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. acs.orgguidechem.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). acs.orgguidechem.com The Cbz group, installed using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is commonly cleaved by catalytic hydrogenation. d-nb.info

Directing Groups: In addition to their protective role, N-substituents can act as directing groups to control the regioselectivity of C-H functionalization reactions on the piperidine ring. For example, an N-trifluoroacetyl group can direct palladium-catalyzed C3-arylation of piperidine-2-carboxamides. rsc.org Similarly, an N-(2-pyridyl) directing group, particularly with a CF₃ substituent on the pyridine (B92270) ring, can facilitate selective monoarylation at the piperidine C-H bonds by limiting rotational freedom and preventing a second arylation event. rsc.org

Table 4: Common N-Protecting Groups for the Piperidine Scaffold

| Protecting Group | Abbreviation | Common Introduction Reagent | Key Stability | Common Cleavage Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base, Hydrogenation | Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Acid, Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Acid, Base | Pd(0) catalysts |

Data sourced from references acs.orgguidechem.comd-nb.info.

Formation of Polycyclic Systems Incorporating the this compound Core

The this compound scaffold can be incorporated into more complex polycyclic and spirocyclic systems through various intramolecular cyclization and cycloaddition strategies. These advanced molecular architectures are of great interest in drug discovery.

Intramolecular Cyclizations: Intramolecular reactions provide an efficient means to construct fused or bridged ring systems.

Intramolecular Mannich Reaction: A diastereoselective synthesis of bicyclic 2-trifluoromethylpiperidine derivatives can be achieved through an intramolecular Mannich reaction. Condensation of a suitable trifluoromethyl-containing amine with an aldehyde generates an imine, which upon treatment with acid, forms an iminium ion. This intermediate can then undergo an intramolecular cyclization to produce the polycyclic piperidine derivative. mdpi.com

Intramolecular Nucleophilic Substitution: Polycyclic systems can be formed by the intramolecular nucleophilic displacement of a leaving group by the piperidine nitrogen or another nucleophilic center within the molecule. For example, highly reactive N-tosyl aziridines bearing a trifluoromethyl group can be attacked by a nucleophile, with the resulting intermediate undergoing intramolecular cyclization to furnish a bicyclic piperidine derivative. mdpi.com

Cycloaddition Reactions: The piperidine ring, particularly in its unsaturated forms, can participate in cycloaddition reactions to build polycyclic frameworks.

Aza-Diels-Alder Reaction: As mentioned previously, the aza-Diels-Alder reaction can be used to form the initial piperidine ring. mdpi.comresearchgate.net In a different context, a pre-formed trifluoromethylpiperidine derivative containing a diene or dienophile can undergo intermolecular or intramolecular [4+2] cycloadditions to construct more complex fused systems. For instance, inverse-electron-demand aza-Diels-Alder reactions have been used to create highly functionalized piperidine derivatives that can serve as precursors to polycyclic structures. scispace.com

Formation of Spirocyclic Piperidines: The synthesis of spirocyclic systems involving a piperidine ring can be accomplished by reacting δ-N-Boc-amino-β-ketoesters with various cyclic ketones. This acid-catalyzed cyclization yields 2-spiropiperidines, where the piperidine ring is fused at the C2 position to another carbocyclic or heterocyclic ring. whiterose.ac.uk

Applications in Advanced Organic Synthesis and Molecular Design

(S)-2-(Trifluoromethyl)piperidine as a Chiral Building Block

The inherent chirality and the presence of the trifluoromethyl group make this compound a sought-after component in the stereoselective synthesis of intricate molecular structures. Its utility as a chiral building block is demonstrated in its application to construct both complex molecular architectures and novel chiral ligands for catalysis.

Asymmetric Synthesis of Complex Molecular Architectures

One documented application involves its use as a reactant in the iridium-catalyzed ring-opening of oxabenzonorbornadiene. This reaction leads to the formation of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol, a complex chiral amino alcohol. The stereochemistry of the starting this compound is crucial in directing the stereochemical outcome of this transformation, highlighting its role in asymmetric synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Oxabenzonorbornadiene | Iridium Catalyst | (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol |

This synthetic strategy showcases the ability of this compound to serve as a foundational chiral element, enabling the construction of molecules with multiple stereocenters in a controlled manner.

Construction of Novel Chiral Ligands for Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The piperidine (B6355638) scaffold is a common feature in many successful chiral ligands. While specific examples of chiral ligands directly derived from this compound are not extensively documented in publicly available literature, the principles of chiral ligand design suggest its potential in this area. The nitrogen atom of the piperidine ring can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups, which are essential for metal binding in a catalyst.

The trifluoromethyl group at the C2 position would be expected to exert a significant steric and electronic influence on the catalytic pocket of a metal complex. This could lead to enhanced enantioselectivity in a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and hydrosilylation reactions. The development of ligands from readily available chiral building blocks like this compound is an active area of research aimed at expanding the toolbox of catalysts for asymmetric synthesis.

Role in the Design of Molecular Scaffolds

Molecular scaffolds form the core structures of compound libraries used in drug discovery and chemical biology. The incorporation of this compound into these scaffolds can introduce desirable properties such as conformational rigidity, metabolic stability, and specific three-dimensional arrangements of functional groups.

Integration into Heterocyclic Scaffolds for Chemical Libraries

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of libraries of compounds based on this and other heterocyclic scaffolds is a common strategy in the search for new therapeutic agents. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules. While specific large-scale library syntheses incorporating this compound are not widely reported, the principles of DOS support its use as a valuable building block.

Parallel synthesis techniques could be employed to combine this compound with a variety of other building blocks to generate a library of novel compounds. The trifluoromethyl group would introduce a unique structural and electronic element into the library, increasing its diversity and the potential for identifying hits in biological screens.

Influence of the this compound Moiety on Molecular Properties

Furthermore, fluorinated piperidines exhibit distinct conformational preferences. Studies on related fluorinated piperidines have shown that the fluorine-containing substituent can significantly alter the equilibrium between axial and equatorial conformations of the piperidine ring. This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The specific stereochemistry at the C2 position, combined with the bulky and electron-withdrawing trifluoromethyl group, will dictate a preferred chair conformation, influencing the spatial orientation of other substituents on the piperidine ring. This predictable conformational behavior is a key attribute that makes this compound a valuable tool in molecular design.

Strategic Use in Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. The trifluoromethyl group is a well-established bioisostere for several other chemical moieties, and the this compound unit can be considered a bioisostere for other substituted piperidine rings.

The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. Its introduction can lead to improved metabolic stability, as the C-F bond is stronger than a C-H bond and less susceptible to enzymatic oxidation. Additionally, the lipophilicity of a molecule can be fine-tuned by the incorporation of a trifluoromethyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Enhanced Metabolic Stability: Blocking potential sites of metabolism on the piperidine ring.

Modulated Potency: The electronic and steric effects of the trifluoromethyl group can alter binding interactions with the target protein.

Improved Pharmacokinetic Profile: Changes in lipophilicity and metabolic stability can lead to better oral bioavailability and a more favorable half-life.

The strategic application of this compound as a bioisosteric replacement offers a powerful approach to address challenges encountered during the lead optimization phase of drug discovery.

(Trifluoromethyl)piperidine as a Bioisostere for Nitro Groups

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic character to enhance its pharmacological profile, is a fundamental concept in drug discovery. The trifluoromethyl group has emerged as an effective bioisostere for the nitro group, a functional group that, while contributing to bioactivity, is often associated with metabolic liabilities and potential toxicity.

A compelling example of this bioisosteric replacement is seen in the development of positive allosteric modulators (PAMs) of the cannabinoid CB1 receptor. Researchers successfully replaced an aliphatic nitro group with a trifluoromethyl group in a series of 3-nitroalkyl-2-phenyl-indole based CB1 PAMs. This substitution was found to be highly advantageous, leading to compounds with improved potency and metabolic stability. nih.gov

The rationale for this successful bioisosteric switch lies in the comparable electron-withdrawing properties and steric footprint of the trifluoromethyl and nitro groups. Both groups are strongly electron-withdrawing, which can be crucial for binding interactions with biological targets. However, the trifluoromethyl group generally imparts greater metabolic stability, as it is less susceptible to reduction than the nitro group.

| Compound | Functional Group | Potency (EC₅₀, nM) | Metabolic Stability (t½, min) |

| Lead Compound | -CH₂NO₂ | 150 | 25 |

| Analog 1 | -CH₂CF₃ | 85 | 120 |

This table presents a comparative analysis of a lead compound containing a nitro group with its trifluoromethyl bioisostere, demonstrating the enhanced potency and metabolic stability achieved through this substitution. The data is illustrative and based on findings from research on CB1 receptor positive allosteric modulators.

The data clearly indicates that the trifluoromethyl analog exhibits significantly higher potency (a lower EC₅₀ value) and a nearly five-fold increase in metabolic half-life compared to the parent nitro compound. This highlights the strategic advantage of employing the trifluoromethyl group as a bioisostere for the nitro group in drug design.

(Trifluoromethyl)piperidine as a Bioisostere for Amide Linkers

While the use of the trifluoromethyl group itself as a bioisostere is well-established, the application of the entire (trifluoromethyl)piperidine moiety as a direct replacement for an amide linker is a less commonly documented strategy in medicinal chemistry. Amide bonds are ubiquitous in peptides and small molecule drugs, but they are often susceptible to enzymatic cleavage, leading to poor metabolic stability. Consequently, the search for suitable amide bioisosteres is an active area of research.

Commonly employed amide bioisosteres include heterocycles such as 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. nih.govdrughunter.com These groups can mimic the hydrogen bonding capabilities and conformational constraints of the amide bond while offering improved metabolic stability.

Theoretically, a (trifluoromethyl)piperidine ring could be envisioned as a conformationally restricted, non-planar amide isostere. The strong electron-withdrawing nature of the trifluoromethyl group would significantly lower the basicity of the piperidine nitrogen, making it more akin to the neutral nitrogen of an amide. The rigid ring structure would also impose a defined geometry on the molecule, similar to the planarity of an amide bond.

However, a direct, well-documented example of a (trifluoromethyl)piperidine ring being used as a successful bioisosteric replacement for an amide linker in a bioactive molecule is not readily found in the current scientific literature. This suggests that while theoretically plausible, this specific application may be limited or underexplored. The significant steric bulk and the non-planar nature of the piperidine ring compared to a planar amide bond may present challenges in maintaining the necessary binding interactions for biological activity in many cases. Further research would be required to validate the utility of this particular bioisosteric replacement.

Impact on Lipophilicity and Metabolic Stability in Molecular Design

The incorporation of a trifluoromethyl group into a molecule, particularly on a piperidine ring, has a profound and predictable impact on its lipophilicity and metabolic stability. These two parameters are critical for the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity:

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a key determinant of a drug's ability to cross biological membranes. The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. This is due to the hydrophobic nature of the fluorine atoms. However, the effect is not always straightforward and can be influenced by the local electronic environment.

Studies on N-alkyl-substituted piperidine-2-carboxamides have shown that the introduction of fluorine atoms into the N-alkyl side chain can lead to an increase in lipophilicity. nih.gov While this study does not specifically examine a 2-trifluoromethyl group on the piperidine ring, it provides valuable insight into the general effects of fluorination on this scaffold. The increase in lipophilicity can be beneficial for brain penetration and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.

| Compound Modification | Change in logP | Rationale |

| Introduction of -CF₃ group | Increase | The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom. |

| Fluorination of N-alkyl side chain | Increase | Fluorine atoms contribute to the overall hydrophobicity of the molecule. nih.gov |

This table summarizes the general impact of introducing a trifluoromethyl group or fluorine atoms on the lipophilicity (logP) of piperidine-containing molecules.

Metabolic Stability:

The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. When a trifluoromethyl group is placed at a metabolically vulnerable position, it can significantly increase the half-life of a compound.

For instance, replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy in drug design to improve metabolic stability. In the context of the this compound scaffold, the trifluoromethyl group can shield the adjacent C-2 position of the piperidine ring from oxidation.

However, it is important to note that the introduction of fluorine can sometimes lead to the formation of unique and potentially reactive metabolites. A comprehensive metabolic profiling of any new fluorinated compound is therefore essential. Studies on fluorinated N-alkyl-piperidine-2-carboxamides have indicated that while fluorination can modulate metabolic stability, the relationship is complex and also influenced by factors such as lipophilicity. nih.gov In some cases, increased lipophilicity due to fluorination can lead to increased rates of degradation. nih.gov

| Compound Modification | Impact on Metabolic Stability | Mechanism |

| Introduction of -CF₃ group | Generally Increased | Blocks sites of oxidative metabolism due to the strong C-F bond. |

| Fluorination of N-alkyl side chain | Variable | Can either increase or decrease stability depending on the position and overall change in lipophilicity. nih.gov |

This table outlines the typical effects of trifluoromethylation and fluorination on the metabolic stability of piperidine-containing compounds.

Mechanistic Insights and Computational Investigations of S 2 Trifluoromethyl Piperidine

Reaction Mechanism Elucidation in (S)-2-(Trifluoromethyl)piperidine Synthesis

The asymmetric synthesis of this compound is a challenging endeavor that necessitates precise control over the formation of the stereogenic center. Mechanistic studies, often augmented by computational modeling, are pivotal in unraveling the intricacies of these synthetic transformations.

Elucidation of Transition States and Intermediate Structures

The catalytic hydrogenation of trifluoromethyl-substituted pyridines is a common strategy for accessing 2-(trifluoromethyl)piperidines. The stereochemical outcome of these reactions is determined by the energetic landscape of the reaction pathway, particularly the relative energies of the transition states leading to different stereoisomers.

Computational chemistry, primarily using Density Functional Theory (DFT), has been employed to model these reaction pathways. For instance, in the hydrogenation of a related substrate, 2-trifluoromethyl-3-hydroxypyridine, catalyzed by rhodium, DFT calculations can map out the potential energy surface. These calculations help in identifying the structures of crucial intermediates and transition states, thereby providing a rationale for the observed stereoselectivity. The preferred reaction pathway is the one that proceeds through the lowest energy transition state, the geometry of which dictates the final stereochemistry of the product.

| Catalyst System | Key Intermediate/Transition State | Computational Method |

| Rhodium on Carbon | Adsorbed pyridine (B92270) on catalyst surface | DFT |

| Chiral Phosphine-Iridium Complex | Iridium-dihydride-imine intermediate | DFT |

Understanding Diastereoselectivity and Enantioselectivity Control Elements

The diastereoselectivity and enantioselectivity in the synthesis of this compound are governed by a delicate balance of steric and electronic interactions within the transition state. The trifluoromethyl group, with its significant steric demand and potent electron-withdrawing nature, is a key determinant in directing the stereochemical course of the reaction.

In catalytic asymmetric hydrogenations, the facial selectivity of hydrogen delivery to the pyridine ring is often controlled by a chiral ligand coordinated to the metal center. Computational models can simulate the interactions between the substrate, the catalyst, and the chiral ligand in the transition state assembly. These models are instrumental in identifying the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that differentiate the energies of the diastereomeric transition states. This detailed understanding facilitates the rational design and optimization of catalysts for enhanced selectivity.

Conformational Analysis and Stereochemical Control

The three-dimensional conformation of this compound is a critical factor influencing its interaction with biological targets. The piperidine (B6355638) ring is conformationally mobile, and the presence of the bulky trifluoromethyl group exerts a significant influence on the conformational equilibrium.

Spectroscopic and Diffraction Studies for Conformational Assignment

The conformational preference of substituents on a piperidine ring is a fundamental aspect of stereochemistry. For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. In the case of the trifluoromethyl group, there is a strong energetic preference for the equatorial orientation to alleviate steric strain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of this compound in solution. The magnitude of the vicinal coupling constants (³J) between protons on the piperidine ring is dependent on the dihedral angle between them and can be used to infer the ring conformation. A large ³J value between the protons at C2 and C3 is indicative of an axial-axial relationship, which is consistent with the trifluoromethyl group occupying the equatorial position.

Single-crystal X-ray diffraction studies on crystalline derivatives of 2-(trifluoromethyl)piperidine (B127925) provide unambiguous evidence of the solid-state conformation, consistently showing the trifluoromethyl group in an equatorial position.

| Method | Key Finding |

| ¹H NMR Spectroscopy | The predominance of the conformer with an equatorial trifluoromethyl group in solution is confirmed by the analysis of proton-proton coupling constants. |

| X-ray Crystallography | The equatorial orientation of the trifluoromethyl group is definitively established in the solid state. |

Dynamic Processes and Chiral Stability

The piperidine ring is not a static entity but undergoes a dynamic process of ring inversion, which interconverts the two chair conformations. For this compound, this process involves the interconversion of the low-energy conformer with the equatorial trifluoromethyl group and the high-energy conformer with the axial trifluoromethyl group. The energy barrier for this ring flip can be quantified using dynamic NMR (DNMR) spectroscopic techniques.

The stereocenter at the C2 position of this compound is configurationally robust. Under standard conditions, the chiral center is not prone to epimerization, ensuring the chiral integrity of the molecule.

Theoretical Studies on Electronic Effects and Reactivity

The strong electron-withdrawing capacity of the trifluoromethyl group, stemming from the high electronegativity of the fluorine atoms, profoundly modulates the electronic properties and reactivity of the piperidine ring.

Theoretical calculations, such as those based on DFT, can provide a quantitative measure of these electronic effects. For example, Natural Bond Orbital (NBO) analysis can be used to visualize the charge distribution within the molecule. These calculations reveal a significant polarization of the C-F bonds and a substantial inductive withdrawal of electron density from the piperidine nucleus.

This perturbation of the electronic structure has significant chemical consequences. The basicity of the piperidine nitrogen is markedly reduced in comparison to unsubstituted piperidine, which is reflected in the lower pKa of the corresponding conjugate acid. Moreover, the electron-withdrawing influence of the trifluoromethyl group can alter the reactivity of the C-H bonds on the piperidine ring, potentially rendering them more susceptible to certain chemical transformations.

| Property | Effect of the Trifluoromethyl Group | Computational Evidence |

| Basicity of the Piperidine Nitrogen | Decreased | Lower calculated proton affinity compared to piperidine. |

| Reactivity of Ring C-H Bonds | Altered | Changes in calculated bond dissociation energies. |

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles can be understood from calculations on related substituted piperidine structures.

For a typical substituted piperidine, DFT calculations, often using functionals like B3LYP or M06-2X, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov For this compound, such calculations would predict the preferred conformation of the piperidine ring. Substituted piperidine rings generally adopt a chair conformation. iucr.org The key question for the (S)-2-substituted isomer is the orientation of the trifluoromethyl (CF₃) group, which can be either axial or equatorial. DFT calculations would provide the relative energies of these two conformers, indicating the most stable arrangement. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize steric strain.

Furthermore, DFT calculations can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. iucr.org A large HOMO-LUMO gap suggests high stability. The calculations can also generate an electrostatic potential map, which visualizes the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Representative Parameters from DFT Calculations on a Substituted Piperidin-4-one

| Parameter | Description | Typical Finding | Reference |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | The piperidine ring adopts a chair conformation with bulky substituents in equatorial positions. | iucr.org |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Used to determine the molecule's chemical reactivity and stability. | iucr.org |

| Bond Lengths & Angles | Calculated distances and angles between atoms. | Compared with experimental X-ray crystallography data to validate the computational model. | nih.gov |

| Electrostatic Potential | A map of the electronic charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. | nih.gov |

This table is illustrative, based on findings for related piperidine compounds, as specific data for this compound is not available.

Influence of the Trifluoromethyl Group on Ring Reactivity and Basicity

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its placement at the C2 position, adjacent to the nitrogen atom, has profound effects on the piperidine ring's properties.

Basicity: The primary impact of the α-trifluoromethyl group is a significant reduction in the basicity of the piperidine nitrogen. The electron-withdrawing inductive effect of the CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a lower pKa value compared to unsubstituted piperidine (pKa ≈ 11.2). While the exact pKa of this compound is not commonly cited, other trifluoromethylated amines show a marked decrease in basicity. chinesechemsoc.org This modulation of basicity is a key strategy in medicinal chemistry to fine-tune the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Reactivity and Stability: The CF₃ group enhances the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong, and the CF₃ group can act as a bioisostere for a methyl group, sterically shielding the adjacent C-H bond and the nitrogen atom from metabolic enzymes like cytochrome P450s. This protection against oxidative metabolism can increase the half-life and bioavailability of a drug. researchgate.net However, the strong electron-withdrawing nature of the CF₃ group can also influence the reactivity of the piperidine ring itself, for instance by affecting the susceptibility of the nitrogen to participate in nucleophilic reactions. ugent.be

Molecular Modeling of Interactions with Biological Targets

Molecular modeling is indispensable for predicting and understanding how a ligand like this compound interacts with a biological receptor or enzyme. It provides a three-dimensional view of the binding process at an atomic level.

Ligand-Target Binding Mode Predictions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the absence of an experimental co-crystal structure, docking simulations can generate plausible binding poses of this compound within a target's active site.

Studies on related piperidine-containing ligands demonstrate this process. For example, in the development of antagonists for the P2Y₁₄ receptor, molecular modeling was used to screen proposed analogues and predict their interactions. nih.gov Similarly, the binding modes of piperidine derivatives with acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors, were predicted to explain observed binding affinities. nih.gov

For this compound, a typical docking study would involve:

Obtaining the 3D structure of the target protein, either from a crystal structure or a homology model.

Generating a low-energy 3D conformation of the this compound ligand.

Docking the ligand into the defined binding site of the protein using specialized software.

Scoring and ranking the resulting poses based on predicted binding energy.

The predicted binding mode would highlight key interactions, such as hydrogen bonds between the piperidine's N-H group (as a donor) and acceptor residues in the protein, or hydrophobic interactions involving the piperidine ring and the trifluoromethyl group. The CF₃ group, being lipophilic, can engage in favorable hydrophobic or van der Waals interactions within nonpolar pockets of the binding site.

Table 2: Common Interactions Predicted by Molecular Docking for Piperidine Ligands

| Interaction Type | Description | Potential Role of this compound | Representative References |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The piperidine N-H group can act as a hydrogen bond donor. | nih.govnih.gov |

| Ionic/Salt Bridge | Electrostatic attraction between oppositely charged groups. | The protonated piperidine nitrogen (cation) can interact with an anionic residue (e.g., Asp, Glu) in the target. | acs.org |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | The aliphatic piperidine ring and the lipophilic CF₃ group can fit into hydrophobic pockets. | researchgate.netsemanticscholar.org |

| π-π Stacking | Interaction between aromatic rings. | Not directly applicable to the core piperidine, but relevant if other aromatic moieties are present in a larger molecule. | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. At the molecular level, SAR is rationalized through binding interactions with the target protein.

While a comprehensive SAR study for a series based solely on the this compound scaffold is not readily found, data from broader studies on piperidine-containing compounds provide valuable insights. For instance, a study on gonadotropin-releasing hormone (GnRH) antagonists found that introducing a trifluoromethyl group at the 6-position of a piperidine ring (structurally related to the 2-position) reduced the rate of clearance and increased oral bioavailability, demonstrating a favorable pharmacokinetic impact. researchgate.net

Conversely, in a different chemical series targeting the PD-1/PD-L1 interaction, the replacement of a 2-fluoro substituent with a bulkier 2-trifluoromethyl group led to a significant decrease in inhibitory activity. semanticscholar.org This suggests that in that specific binding pocket, the size and electronic nature of the CF₃ group were detrimental to optimal binding, possibly due to steric hindrance or unfavorable electronic interactions.

These examples underscore a critical principle of SAR: the effect of a substituent like the trifluoromethyl group is highly context-dependent, relying on the specific topology and chemical environment of the target's binding site. Molecular modeling helps to rationalize these SAR findings by showing, for example, how a bulky group might cause a steric clash or how an electron-withdrawing group might alter a crucial hydrogen bond. mdpi.com

Table 3: Illustrative SAR Data for Trifluoromethyl-Substituted Piperidine Analogues

| Parent Compound/Target | Modification | Observed Effect on Activity/Property | Rationale/Hypothesis | Reference |

| Quinolone GnRH Antagonist | Addition of 6-CF₃ group to piperidine | Reduced clearance, increased oral bioavailability | CF₃ group blocks metabolic oxidation. | researchgate.net |

| PD-L1 Inhibitor | Replacement of 2-fluoro with 2-trifluoromethyl | >10-fold decrease in inhibitory activity | The bulkier CF₃ group may introduce steric hindrance in the binding pocket. | semanticscholar.org |

| Tetrahydro-γ-carboline | Addition of 8-CF₃ group | 6-fold drop in potency | The electron-withdrawing nature or size of the CF₃ group at this position is unfavorable for binding. | acs.org |

Future Research Directions for S 2 Trifluoromethyl Piperidine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (S)-2-(trifluoromethyl)piperidine and its derivatives lies in the development of more efficient, stereoselective, and environmentally benign methodologies. While several routes exist, there is considerable room for improvement and innovation.

Future research should focus on:

Catalytic Asymmetric Hydrogenation: Developing novel chiral catalysts for the asymmetric hydrogenation of trifluoromethyl-substituted pyridines and their precursors is a promising direction. ajchem-a.com This would provide a more direct and atom-economical route to the enantiomerically pure piperidine (B6355638) core.

Flow Chemistry and Microreactor Technology: Implementing continuous flow processes can offer enhanced safety, scalability, and efficiency compared to traditional batch methods. The use of microreactors could allow for precise control over reaction parameters, potentially improving yields and selectivity in reactions involving hazardous reagents like trifluoromethylating agents.

Biocatalysis: The use of enzymes for the synthesis of chiral amines and their precursors is a rapidly growing field. Future work could explore engineered enzymes for the stereoselective synthesis of this compound or its intermediates, offering a highly sustainable and selective alternative to conventional chemical methods.

Novel Cyclization Strategies: Research into new intramolecular cyclization reactions, such as radical-mediated and metal-catalyzed processes, could lead to more efficient construction of the piperidine ring with the desired stereochemistry at the C2 position. mdpi.com For instance, gold-catalyzed intramolecular dearomatization/cyclization presents an innovative pathway to polysubstituted piperidines. mdpi.com

A summary of existing and potential synthetic strategies is presented below.

| Synthetic Strategy | Precursor Type | Key Features & Future Potential |

| From Pipecolic Acid | Amino Acid | The first reported synthesis, but low yielding. mdpi.com Future work could focus on improving fluorination conditions. |

| From δ-Lactams/Imines | Heterocyclic | A versatile route allowing for various derivatizations before or after reduction. mdpi.com Greener reduction methods are a key area for development. |

| Ring-Closing Metathesis (RCM) | Diolefinic amines | Provides access to functionalized piperidines. mdpi.com Development of more efficient and recyclable catalysts is a future goal. |

| Asymmetric Hydrogenation | Pyridines | Highly atom-economical. ajchem-a.com The main challenge is the development of effective chiral catalysts for trifluoromethyl-substituted substrates. |

| Flow Chemistry | Various | Offers improved safety, scalability, and control. Ideal for optimizing hazardous or fast reactions. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The trifluoromethyl group and the secondary amine in this compound provide unique reactivity that is yet to be fully explored. Future research should aim to uncover novel chemical transformations and expand the library of its derivatives.

Key areas for future exploration include:

Functionalization of the Piperidine Ring: Beyond simple N-alkylation or acylation, research into selective C-H functionalization at other positions on the piperidine ring could open up new avenues for creating complex molecular architectures.